DL-Histidine monohydrochloride monohydrate
Overview
Description
DL-Histidine monohydrochloride monohydrate: is a mixed isomer of D- and L-histidine. It is a crystalline powder or crystals that are white to pale cream in color. The compound is used in various fields, including agrochemical, pharmaceutical, and dyestuff industries . It is also utilized in scientific research for evaluating the efficiency of amino acid chiral ligand exchange media and systems, as well as in running buffers for capillary electrophoresis .
Mechanism of Action
Target of Action
DL-Histidine monohydrochloride monohydrate, also known as 2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate or L-Histidine monohydrochloride, is a mixed isomer of D- and L-histidine .
Mode of Action
The exact mode of action of supplemental this compound is unclear . It’s known that histidine, a component of this compound, serves as a precursor for the formation of histamine . Histamine plays a crucial role in the immune response, acting as a mediator of itching and immediate hypersensitivity reactions .
Biochemical Pathways
Histidine, a component of this compound, is involved in the one-carbon unit metabolism . It’s associated with protein methylation , a process that influences the function of proteins in the body. Histidine is also a part of hemoglobin structure and function , playing a vital role in carrying oxygen throughout the body.
Pharmacokinetics
It’s known that amino acids like histidine are typically well-absorbed in the body .
Result of Action
It’s known that histidine serves as a precursor for the formation of histamine , which is associated with allergic responses . Therefore, the compound may have some immunomodulatory activity .
Action Environment
It’s known that the compound is stable under recommended storage conditions and is incompatible with oxidizing agents .
Biochemical Analysis
Biochemical Properties
L-Histidine monohydrochloride is involved in one-carbon unit metabolism and is associated with protein methylation . It is a part of hemoglobin structure and function . L-Histidine monohydrochloride is also a component of dipeptides with antioxidative properties .
Cellular Effects
L-Histidine monohydrochloride has several effects on various types of cells and cellular processes. It influences cell function by regulating inflammation, gastric acid secretion, and allergic responses . It also plays a role in the synthesis of carnosine, a dipeptide found in high concentrations in skeletal muscles and the brain .
Molecular Mechanism
L-Histidine monohydrochloride exerts its effects at the molecular level through various mechanisms. It serves as a precursor for the formation of histamine, which is associated with allergic responses . It is also involved in the biosynthesis of proteins .
Temporal Effects in Laboratory Settings
It is known that L-Histidine monohydrochloride is used in cell culture media formulations used in biomanufacturing .
Dosage Effects in Animal Models
The effects of L-Histidine monohydrochloride vary with different dosages in animal models. It is considered safe for the target species when used to supplement the diet in appropriate amounts .
Metabolic Pathways
L-Histidine monohydrochloride is involved in the one-carbon unit metabolism . It interacts with enzymes and cofactors in this pathway, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is used in cell culture media formulations, suggesting it can be transported and distributed within cells .
Subcellular Localization
It is known that L-Histidine monohydrochloride is used in cell culture media formulations, suggesting it can localize within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Histidine monohydrochloride monohydrate can be synthesized through the reaction of histidine with hydrochloric acid. The reaction typically involves dissolving histidine in water, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The solution is then evaporated to obtain the crystalline monohydrate form .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carried out in controlled environments to ensure the purity and quality of the final product. The compound is often produced in temperature and humidity-controlled suites to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: DL-Histidine monohydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized to form various products.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Imidazole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted histidine derivatives.
Scientific Research Applications
Chemistry: DL-Histidine monohydrochloride monohydrate is used to evaluate the efficiency of amino acid chiral ligand exchange media and systems . It is also employed in running buffers for capillary electrophoresis .
Biology: In biological research, the compound is used to study the fouling behavior of polyethersulfone ultrafiltration membranes made with different polyvinylpyrrolidone . It is also involved in the one-carbon unit metabolism and protein methylation .
Medicine: this compound is a component of dipeptides with antioxidative properties. It serves as a precursor for the formation of histamine, which is associated with allergic responses . It is also used in the treatment of rheumatoid arthritis and allergic diseases .
Industry: The compound is used in the agrochemical, pharmaceutical, and dyestuff industries as an important organic intermediate .
Comparison with Similar Compounds
- L-Histidine monohydrochloride monohydrate
- D-Histidine
- L-Histidine
- DL-Histidine
Comparison: DL-Histidine monohydrochloride monohydrate is unique due to its mixed isomer composition, which includes both D- and L-histidine. This makes it suitable for evaluating the efficiency of amino acid chiral ligand exchange media and systems . In contrast, L-Histidine monohydrochloride monohydrate and D-Histidine are single isomers and may have different applications and properties .
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924465 | |
Record name | DL-Histidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-02-4, 123333-71-1, 645-35-2 | |
Record name | L-Histidine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Histidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-histidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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